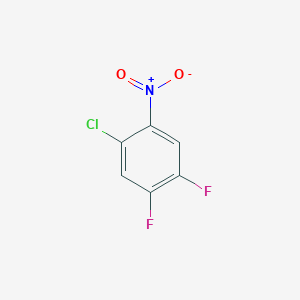

2-Chloro-4,5-difluoronitrobenzene

Descripción

The exact mass of the compound 2-Chloro-4,5-difluoronitrobenzene is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-Chloro-4,5-difluoronitrobenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-4,5-difluoronitrobenzene including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

1-chloro-4,5-difluoro-2-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2ClF2NO2/c7-3-1-4(8)5(9)2-6(3)10(11)12/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BONLKUDAFUJZNP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1F)F)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2ClF2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50435989 | |

| Record name | 1-Chloro-4,5-difluoro-2-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50435989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

771-76-6 | |

| Record name | 1-Chloro-4,5-difluoro-2-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50435989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-chloro-4,5-difluoro-2-nitrobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

physical and chemical properties of 2-Chloro-4,5-difluoronitrobenzene

A Comprehensive Technical Guide to 2-Chloro-4,5-difluoronitrobenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Key Synthetic Building Block

2-Chloro-4,5-difluoronitrobenzene is a trifunctional aromatic compound of significant interest in the fields of medicinal chemistry, agrochemicals, and materials science. Its benzene ring is strategically substituted with a nitro group, a chlorine atom, and two fluorine atoms. This specific arrangement of electron-withdrawing groups creates a highly activated system, making it a versatile intermediate for complex organic synthesis. The presence of multiple reactive sites allows for selective, sequential chemical transformations, rendering it an invaluable building block for constructing elaborate molecular architectures. This guide provides a detailed exploration of its physicochemical properties, reactivity, synthesis, and applications, offering field-proven insights for laboratory professionals.

Physicochemical and Spectral Properties

A thorough understanding of a compound's physical and spectral properties is fundamental for its application in research and development. These characteristics dictate handling procedures, reaction conditions, and analytical methods for purity and structure confirmation.

Core Properties

The essential physicochemical data for 2-Chloro-4,5-difluoronitrobenzene are summarized below. These values are critical for designing synthetic protocols and ensuring safe handling.

| Property | Value | Source(s) |

| Chemical Structure |  | N/A |

| CAS Number | 771-76-6 | [1] |

| Molecular Formula | C₆H₂ClF₂NO₂ | [2] |

| Molecular Weight | 193.54 g/mol | [2] |

| Appearance | Data not available | [2] |

| Melting Point | Data not available | [2] |

| Boiling Point | 239°C at 760 mmHg | [2] |

Spectral Data Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : The proton NMR spectrum is expected to show two distinct signals in the aromatic region, each corresponding to the two protons on the benzene ring. The chemical shifts and coupling patterns will be influenced by the adjacent chloro, fluoro, and nitro substituents.

-

¹³C NMR : The carbon NMR spectrum will display six signals for the aromatic carbons, with their chemical shifts heavily influenced by the attached electronegative atoms.

-

¹⁹F NMR : This is a powerful technique for fluorine-containing compounds.[3] Two distinct signals are expected for the two non-equivalent fluorine atoms, with their chemical shifts and coupling constants providing crucial structural information.

-

-

Infrared (IR) Spectroscopy : The IR spectrum will exhibit characteristic absorption bands. Strong peaks corresponding to the asymmetric and symmetric stretching of the nitro group (NO₂) are expected around 1500-1620 cm⁻¹ and 1300-1370 cm⁻¹, respectively. C-F and C-Cl stretching vibrations will also be present.

-

Mass Spectrometry (MS) : Mass spectrometry will show a molecular ion peak corresponding to the compound's molecular weight. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will be a key diagnostic feature.

Synthesis and Chemical Reactivity

The synthetic utility of 2-Chloro-4,5-difluoronitrobenzene stems from its unique electronic properties, which govern its reactivity.

Synthesis Routes

This compound is typically prepared through halogen exchange reactions or nitration of appropriate precursors.

-

Halogen Exchange (Halex) Reaction : A common industrial method involves the reaction of a dichloronitrobenzene precursor, such as 2,4,5-trichloronitrobenzene, with a fluoride source like potassium fluoride (KF).[4] This reaction is often catalyzed by a phase-transfer catalyst in the absence of a solvent at elevated temperatures.[4]

-

Nitration : Direct nitration of 1-chloro-2,3-difluorobenzene using a mixture of nitric acid and sulfuric acid can also yield the target compound. The regioselectivity of the nitration is directed by the existing substituents on the benzene ring.

Core Reactivity: Nucleophilic Aromatic Substitution (SNAr)

The defining characteristic of 2-Chloro-4,5-difluoronitrobenzene is its high reactivity towards nucleophiles via the Nucleophilic Aromatic Substitution (SNAr) mechanism.

-

Causality of Reactivity : The potent electron-withdrawing nature of the nitro group and the fluorine atoms creates a significant electron deficiency (a high δ+) on the aromatic ring.[5] This electronic gradient makes the ring highly susceptible to attack by nucleophiles. The chlorine atom, being the best leaving group among the halogens in this context (due to C-Cl bond strength relative to C-F), is the primary site for substitution. The nitro group, positioned para to the chlorine, provides resonance stabilization to the negatively charged intermediate (Meisenheimer complex), further accelerating the reaction.

-

Common Transformations : This reactivity allows for the facile introduction of various functional groups by displacing the chlorine atom. Common nucleophiles used include:

-

Amines (R-NH₂) : To form substituted difluoronitroanilines, which are precursors to many pharmaceutically active compounds.

-

Alkoxides (R-O⁻) : To synthesize aryl ethers.

-

Thiolates (R-S⁻) : To produce aryl thioethers.

-

The workflow for a typical SNAr reaction is illustrated below.

Caption: Generalized workflow for a Nucleophilic Aromatic Substitution (SNAr) reaction.

Applications in Drug Discovery and Development

Fluorinated organic compounds are of immense importance in the pharmaceutical industry.[6] The incorporation of fluorine can significantly enhance a drug's metabolic stability, binding affinity, and bioavailability. 2-Chloro-4,5-difluoronitrobenzene serves as a key starting material for a variety of active pharmaceutical ingredients (APIs).

-

Antibacterial Agents : It is a crucial intermediate in the synthesis of modern fluoroquinolone antibiotics.[7] The difluoronitrophenyl moiety can be elaborated into the core structure of these drugs, which are vital for treating bacterial infections.

-

Kinase Inhibitors : In oncology, many small-molecule kinase inhibitors feature fluorinated aromatic rings. This compound provides a scaffold for synthesizing complex heterocyclic systems that can effectively target and inhibit specific protein kinases involved in cancer progression.

-

Other Therapeutic Areas : Its utility extends to the development of cardiovascular drugs, anti-inflammatory agents, and agrochemicals like herbicides and pesticides.[8][9]

Experimental Protocol: Synthesis of a Substituted Aniline Derivative

This protocol details a representative SNAr reaction, demonstrating the trustworthiness and self-validating nature of the methodology.

Objective: To synthesize N-benzyl-2-amino-4,5-difluoronitrobenzene from 2-Chloro-4,5-difluoronitrobenzene and benzylamine.

Materials:

-

2-Chloro-4,5-difluoronitrobenzene (1.0 eq)

-

Benzylamine (1.1 eq)

-

Potassium Carbonate (K₂CO₃) (1.5 eq)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup : To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-Chloro-4,5-difluoronitrobenzene (1.0 eq) and DMF.

-

Reagent Addition : Add potassium carbonate (1.5 eq) followed by the dropwise addition of benzylamine (1.1 eq) to the stirred solution at room temperature.

-

Reaction : Heat the reaction mixture to 80°C and maintain for 4-6 hours.

-

Monitoring : Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up : Cool the reaction mixture to room temperature and pour it into ice-water.

-

Extraction : Extract the aqueous mixture three times with ethyl acetate. Combine the organic layers.

-

Washing : Wash the combined organic phase with water and then with brine.

-

Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification : Purify the crude residue by column chromatography on silica gel to yield the pure product.

Safety and Handling

As a Senior Application Scientist, ensuring laboratory safety is paramount. 2-Chloro-4,5-difluoronitrobenzene and related nitroaromatic compounds must be handled with care.

-

Hazard Identification : This compound is classified as an irritant and is harmful if swallowed or absorbed through the skin.[1] It can cause serious eye irritation.

-

Personal Protective Equipment (PPE) : Always wear appropriate PPE, including chemical safety goggles, a lab coat, and chemical-resistant gloves.

-

Handling : Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[10]

-

Storage : Store in a tightly closed container in a cool, dry, and well-ventilated place.

-

Disposal : Dispose of waste material in accordance with local, state, and federal regulations.

Caption: Key pillars of the safety protocol for handling 2-Chloro-4,5-difluoronitrobenzene.

Conclusion

2-Chloro-4,5-difluoronitrobenzene is a highly valuable and versatile intermediate in modern organic synthesis. Its unique pattern of substitution results in a highly activated aromatic system, primarily driven by the powerful electron-withdrawing nitro group, which facilitates nucleophilic aromatic substitution reactions. This predictable reactivity, coupled with the beneficial properties imparted by fluorine atoms, solidifies its role as a key building block in the synthesis of a wide range of pharmaceuticals and other high-value chemicals. A comprehensive understanding of its properties, reactivity, and safe handling procedures is essential for leveraging its full potential in research and development.

References

- Google Patents. (1996). Process for the preparation of chlorofluronitrobenzenes and difluoronitrobenzenes.

-

MDPI. (2023). A Novel LC-APCI-MS/MS Approach for the Trace Analysis of 3,4-Difluoronitrobenzene in Linezolid. [Link]

-

Sparrow Chemical. Fluoronitrobenzene Series. [Link]

-

MDPI. (2023). Perspectives on Applications of 19F-NMR in Fragment-Based Drug Discovery. [Link]

-

World Intellectual Property Organization. (2024). PREPARATION OF 2-CHLORO-4-FLUORO-5-NITROBENZOIC ACID. [Link]

Sources

- 1. 2-CHLORO-4,5-DIFLUORONITROBENZENE - Safety Data Sheet [chemicalbook.com]

- 2. 2,4-Difluoro-5-chloronitrobenzene - Safety Data Sheet [chemicalbook.com]

- 3. mdpi.com [mdpi.com]

- 4. US5545768A - Process for the preparation of chlorofluronitrobenzenes and difluoronitrobenzenes - Google Patents [patents.google.com]

- 5. benchchem.com [benchchem.com]

- 6. sparrow-chemical.com [sparrow-chemical.com]

- 7. Page loading... [guidechem.com]

- 8. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 9. chemimpex.com [chemimpex.com]

- 10. assets.thermofisher.com [assets.thermofisher.com]

An In-depth Technical Guide to 2-Chloro-4,5-difluoronitrobenzene: Properties, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Fluorinated Building Blocks in Medicinal Chemistry

The introduction of fluorine atoms into molecular scaffolds has become a cornerstone of modern drug design. The unique physicochemical properties of fluorine—high electronegativity, small van der Waals radius, and the ability to form strong C-F bonds—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. Among the vast arsenal of fluorinated building blocks, halogenated nitroaromatics stand out as exceptionally versatile intermediates. This guide provides a comprehensive technical overview of 2-Chloro-4,5-difluoronitrobenzene, a key reagent whose strategic placement of activating and directing groups makes it an invaluable precursor in the synthesis of complex pharmaceutical agents. We will delve into its core properties, synthesis methodologies, and critical role in the development of important therapeutics, particularly fluoroquinolone antibiotics.

Physicochemical Properties and Structural Characteristics

2-Chloro-4,5-difluoronitrobenzene is a substituted nitrobenzene with the chemical formula C₆H₂ClF₂NO₂.[1] The strategic arrangement of its substituents—a nitro group, a chlorine atom, and two fluorine atoms—on the benzene ring dictates its reactivity and utility as a chemical intermediate. The powerful electron-withdrawing nature of the nitro group, combined with the inductive effects of the halogen atoms, significantly activates the aromatic ring for nucleophilic aromatic substitution (SNAr) reactions.

| Property | Value | Source |

| Molecular Formula | C₆H₂ClF₂NO₂ | CymitQuimica[1] |

| Molecular Weight | 193.54 g/mol | CymitQuimica[1] |

| CAS Number | 771-76-6 | CymitQuimica[1], ChemicalBook[2] |

| Appearance | Very faintly hazy, amber/khaki liquid | CymitQuimica[1] |

| Purity | ≥98% | CymitQuimica[1] |

| Synonyms | 1-Chloro-4,5-difluoro-2-nitrobenzene | CymitQuimica[1], ChemicalBook[2] |

The positions of the substituents are critical. The nitro group at C1 strongly activates the ortho (C2) and para (not present) positions for nucleophilic attack. The chlorine atom at the activated C2 position is a good leaving group, making it the primary site for substitution. The fluorine atoms at C4 and C5 further enhance the electrophilicity of the ring and can serve as secondary reaction sites under specific conditions. This predictable reactivity allows for selective and sequential functionalization, a highly desirable characteristic in multi-step organic synthesis.

Synthesis of 2-Chloro-4,5-difluoronitrobenzene and Key Derivatives

The synthesis of 2-Chloro-4,5-difluoronitrobenzene and its derivatives often involves multi-step pathways starting from more readily available precursors. A common strategy involves the nitration of a corresponding halogenated benzene.

Conceptual Synthesis Pathway

The logical pathway to 2-Chloro-4,5-difluoronitrobenzene would involve the nitration of 1-chloro-3,4-difluorobenzene. The directing effects of the halogen substituents would need to be carefully considered to achieve the desired regioselectivity for the introduction of the nitro group.

Caption: Conceptual nitration pathway to synthesize 2-Chloro-4,5-difluoronitrobenzene.

Synthesis of Key Derivative: 2-Chloro-4,5-difluorobenzoic Acid

A crucial application of 2-Chloro-4,5-difluoronitrobenzene is its use as a precursor to 2-chloro-4,5-difluorobenzoic acid, a vital intermediate in the synthesis of fluoroquinolone antibiotics.[3] While direct synthesis from the nitrobenzene compound is possible via reduction of the nitro group followed by diazotization and carboxylation, an alternative synthesis of the benzoic acid from a related acetophenone is well-documented.[3]

Experimental Protocol: Synthesis of 2-chloro-4,5-difluorobenzoic acid from 2'-Chloro-4',5'-difluoroacetophenone [3]

This protocol details a haloform reaction to convert the corresponding acetophenone to the desired benzoic acid.

-

Reaction Setup: To a suitable reaction vessel, add 280.4 g (0.4 mol) of a 12% sodium hypochlorite solution.

-

Addition of Starting Material: Add 19.1 g (0.1 mol) of 2'-Chloro-4',5'-difluoroacetophenone to the sodium hypochlorite solution.

-

Reaction: Heat the mixture under reflux for 4 hours.

-

Workup (Acidification): After cooling the reaction mixture, add concentrated hydrochloric acid dropwise until the pH of the solution reaches 1. This will precipitate the carboxylic acid.

-

Extraction: Dissolve the formed white crystals in dichloromethane. Separate the aqueous phase and extract it twice more with dichloromethane.

-

Isolation: Combine the organic extracts and evaporate the solvent to yield the product, 2-chloro-4,5-difluorobenzoic acid, as white crystals.

Applications in Drug Development: A Gateway to Fluoroquinolones

The primary utility of 2-Chloro-4,5-difluoronitrobenzene and its derivatives in the pharmaceutical industry lies in their role as building blocks for fluoroquinolone antibiotics.[3] This class of synthetic broad-spectrum antibacterial agents has been pivotal in treating a wide range of bacterial infections.[4]

The Fluoroquinolone Core and the Role of the Intermediate

The general structure of fluoroquinolones features a bicyclic core. The synthesis of this core often relies on the condensation of a cyclizing agent with a substituted aniline. 2-Chloro-4,5-difluorobenzoic acid, derived from 2-Chloro-4,5-difluoronitrobenzene, is a key precursor to the aniline component that forms a significant portion of the final antibiotic structure.

Sources

Synthesis of 2-Chloro-4,5-difluoronitrobenzene: A Technical Guide for Chemical Researchers

Introduction: The Strategic Importance of 2-Chloro-4,5-difluoronitrobenzene

2-Chloro-4,5-difluoronitrobenzene stands as a pivotal building block in the landscape of modern medicinal and agricultural chemistry. Its unique substitution pattern, featuring a trifecta of electron-withdrawing groups on the benzene ring, renders it a highly versatile intermediate for the synthesis of complex molecular architectures. The presence and specific arrangement of the chloro, fluoro, and nitro functionalities provide multiple reaction sites for nucleophilic aromatic substitution and reduction, paving the way for the construction of a diverse array of bioactive molecules. This guide provides an in-depth exploration of the primary synthetic route to 2-Chloro-4,5-difluoronitrobenzene, focusing on the underlying chemical principles, detailed experimental protocols, and critical safety considerations.

Strategic Synthesis: From 1-Chloro-3,4-difluorobenzene to the Target Compound

The most direct and industrially viable route to 2-Chloro-4,5-difluoronitrobenzene commences with the electrophilic nitration of 1-chloro-3,4-difluorobenzene. This precursor, while commercially available, can also be synthesized from o-difluorobenzene, providing a complete synthetic pathway from basic starting materials.

Step 1: Synthesis of the Starting Material: 1-Chloro-3,4-difluorobenzene

The synthesis of 1-chloro-3,4-difluorobenzene is achieved through the direct chlorination of o-difluorobenzene. This electrophilic aromatic substitution reaction is typically catalyzed by a Lewis acid, such as iron(III) chloride (FeCl₃).

Experimental Protocol: Synthesis of 1-Chloro-3,4-difluorobenzene

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a gas inlet tube, add o-difluorobenzene (1.0 equivalent).

-

Catalyst Addition: Add anhydrous iron(III) chloride (FeCl₃) (typically 0.05-0.1 equivalents) to the reaction flask.

-

Chlorination: While stirring the mixture, bubble chlorine gas (Cl₂) through the solution at a controlled rate. The reaction is typically carried out at a slightly elevated temperature (e.g., 40-60 °C) to facilitate the reaction.

-

Monitoring: The progress of the reaction can be monitored by gas chromatography (GC) to determine the consumption of the starting material and the formation of the product.

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature and washed sequentially with water, a dilute solution of sodium bicarbonate (to neutralize any remaining acid), and finally with brine.

-

Purification: The organic layer is dried over a suitable drying agent (e.g., anhydrous magnesium sulfate), filtered, and the product is purified by fractional distillation to yield pure 1-chloro-3,4-difluorobenzene.

Step 2: Electrophilic Nitration of 1-Chloro-3,4-difluorobenzene

The core of the synthesis lies in the regioselective nitration of 1-chloro-3,4-difluorobenzene. This reaction introduces a nitro group (-NO₂) onto the aromatic ring. The position of nitration is dictated by the directing effects of the existing substituents. The chloro and fluoro groups are ortho-, para-directing deactivators. In this specific case, the incoming electrophile (the nitronium ion, NO₂⁺) will be directed to the positions activated by the halogens, while also considering steric hindrance.

The nitration is typically achieved using a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). Sulfuric acid acts as a catalyst, protonating nitric acid to generate the highly electrophilic nitronium ion.[1][2]

Causality of Regioselectivity:

The directing effects of the substituents on the 1-chloro-3,4-difluorobenzene ring are crucial for understanding the outcome of the nitration reaction. Both chlorine and fluorine are ortho-, para-directing groups due to the ability of their lone pairs to donate electron density to the ring through resonance, stabilizing the arenium ion intermediate. However, they are also deactivating due to their inductive electron-withdrawing effects.

In the case of 1-chloro-3,4-difluorobenzene, the potential sites for nitration are positions 2, 5, and 6.

-

Position 2: Ortho to the chlorine and meta to the two fluorine atoms.

-

Position 5: Ortho to one fluorine and para to the chlorine atom.

-

Position 6: Ortho to the other fluorine and meta to the chlorine atom.

Considering the combined directing effects, the position para to the chlorine atom (position 5) and ortho to a fluorine atom is sterically and electronically favored. The formation of the target isomer, 2-Chloro-4,5-difluoronitrobenzene, where the nitro group is at the 2-position, is also a significant outcome. The precise isomer ratio can be influenced by reaction conditions such as temperature and the composition of the nitrating mixture. Careful optimization is necessary to maximize the yield of the desired 2-Chloro-4,5-difluoronitrobenzene.

Experimental Protocol: Synthesis of 2-Chloro-4,5-difluoronitrobenzene

-

Preparation of Nitrating Mixture: In a flask cooled in an ice-salt bath (to maintain a temperature of 0-5 °C), slowly add concentrated nitric acid (e.g., 1.1 equivalents) to concentrated sulfuric acid (e.g., 2-3 equivalents) with constant stirring. This mixture should be prepared fresh before use.

-

Reaction Setup: Place 1-chloro-3,4-difluorobenzene (1.0 equivalent) in a separate reaction flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, and cool it to 0-5 °C.

-

Addition of Nitrating Mixture: Slowly add the pre-cooled nitrating mixture dropwise to the stirred solution of 1-chloro-3,4-difluorobenzene, ensuring the reaction temperature does not exceed 10 °C.

-

Reaction: After the addition is complete, continue stirring the reaction mixture at a controlled temperature (e.g., 0-10 °C) for a specified period (typically 1-3 hours). The progress of the reaction should be monitored by TLC or GC.

-

Quenching: Carefully pour the reaction mixture onto crushed ice with stirring. This will precipitate the crude product.

-

Isolation: Collect the solid product by vacuum filtration and wash it thoroughly with cold water until the washings are neutral to litmus paper.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or a mixture of ethanol and water) to afford pure 2-Chloro-4,5-difluoronitrobenzene.

Data Presentation

| Compound | Starting Material(s) | Reagents | Typical Yield |

| 1-Chloro-3,4-difluorobenzene | o-Difluorobenzene | Cl₂, FeCl₃ | ~90% |

| 2-Chloro-4,5-difluoronitrobenzene | 1-Chloro-3,4-difluorobenzene | Conc. HNO₃, Conc. H₂SO₄ | Variable |

Visualization of the Synthetic Pathway

Caption: Synthetic route to 2-Chloro-4,5-difluoronitrobenzene.

Mechanism of Electrophilic Nitration

Caption: Mechanism of electrophilic aromatic nitration.

Safety and Handling

Nitration reactions are inherently hazardous and must be conducted with extreme caution in a well-ventilated fume hood.[3]

-

Corrosive Reagents: Concentrated nitric and sulfuric acids are highly corrosive and can cause severe burns. Appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat, is mandatory.

-

Exothermic Reaction: The reaction is highly exothermic. Proper temperature control is critical to prevent runaway reactions, which can lead to the formation of explosive polynitrated byproducts. The reaction should be carried out in an ice bath, and the nitrating mixture should be added slowly.

-

Toxic Fumes: The reaction can release toxic nitrogen oxide fumes. Adequate ventilation is essential.

-

Quenching: The quenching of the reaction mixture on ice should be done carefully and slowly to control the exotherm.

Characterization

The final product, 2-Chloro-4,5-difluoronitrobenzene, should be characterized using standard analytical techniques:

-

Melting Point: Determination of the melting point can provide an initial indication of purity.

-

NMR Spectroscopy (¹H, ¹³C, ¹⁹F): Nuclear Magnetic Resonance spectroscopy is the most powerful tool for structural elucidation, confirming the connectivity of atoms and the regiochemistry of the nitration.

-

Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups, such as the nitro group (strong absorptions around 1530 cm⁻¹ and 1350 cm⁻¹) and the C-Cl and C-F bonds.

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound.

Conclusion

The synthesis of 2-Chloro-4,5-difluoronitrobenzene via the nitration of 1-chloro-3,4-difluorobenzene is a robust and scalable method. A thorough understanding of the reaction mechanism, particularly the factors governing regioselectivity, is paramount for optimizing the yield of the desired isomer. Strict adherence to safety protocols is non-negotiable due to the hazardous nature of the reagents and the reaction itself. This guide provides a comprehensive framework for researchers to safely and efficiently synthesize this valuable chemical intermediate, thereby enabling further advancements in drug discovery and materials science.

References

-

YouTube. (2024, June 7). Nitration reaction safety. [Link]

-

Chemistry Steps. (n.d.). Nitration of Benzene. Retrieved from [Link]

-

Pharmaguideline. (n.d.). Reactions of Benzene - Nitration, Sulphonation, Halogenation- Reactivity. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Structural Analysis and Characterization of 2-Chloro-4,5-difluoronitrobenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloro-4,5-difluoronitrobenzene is a key aromatic intermediate in the synthesis of a wide range of pharmaceuticals and agrochemicals. Its specific substitution pattern, featuring a nitro group and three distinct halogen atoms, imparts unique reactivity and requires a multi-faceted analytical approach for unambiguous structural confirmation and purity assessment. This guide provides a comprehensive overview of the essential analytical techniques for the structural elucidation and characterization of 2-Chloro-4,5-difluoronitrobenzene, presenting both established principles and predicted data to offer a complete analytical portrait of this important molecule. We delve into the theoretical underpinnings and practical considerations of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and X-ray Crystallography.

Introduction: The Chemical Significance of 2-Chloro-4,5-difluoronitrobenzene

2-Chloro-4,5-difluoronitrobenzene, with the CAS number 771-76-6, is a valuable building block in organic synthesis.[1][2] The presence of electron-withdrawing nitro and fluoro groups, combined with the chloro substituent, activates the aromatic ring for nucleophilic aromatic substitution reactions. This reactivity profile makes it a sought-after precursor for the introduction of complex functionalities in the development of novel bioactive molecules. Given its role in the synthesis of high-value end-products, a thorough understanding of its structural features and the ability to rigorously characterize it are of paramount importance for quality control and regulatory compliance in the pharmaceutical and agrochemical industries.

This technical guide is designed to serve as a practical resource for scientists and researchers, offering detailed insights into the methodologies for the comprehensive structural analysis of 2-Chloro-4,5-difluoronitrobenzene.

Predicted Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For 2-Chloro-4,5-difluoronitrobenzene, a combination of ¹H, ¹³C, and ¹⁹F NMR will provide a complete picture of the molecule's connectivity and electronic environment. While specific experimental spectra for this compound are not widely published, we can predict the key features based on established principles of substituent effects on aromatic systems.[3][4][5][6]

¹H NMR Spectroscopy: A Window into the Aromatic Protons

The ¹H NMR spectrum of 2-Chloro-4,5-difluoronitrobenzene is expected to show two distinct signals in the aromatic region, corresponding to the two protons on the benzene ring. The chemical shifts of these protons are influenced by the electronic effects of the four substituents. The nitro group is a strong electron-withdrawing group, which will deshield the adjacent protons, shifting their signals downfield. The halogen atoms also have an influence, with their electronegativity and anisotropic effects contributing to the final chemical shifts.

Predicted ¹H NMR Data:

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| H-3 | 7.8 - 8.2 | Doublet of doublets of doublets (ddd) | ³J(H-F) ≈ 7-10 Hz, ⁴J(H-H) ≈ 2-3 Hz, ⁵J(H-F) ≈ 1-2 Hz |

| H-6 | 7.5 - 7.9 | Doublet of doublets (dd) | ³J(H-F) ≈ 8-11 Hz, ⁴J(H-H) ≈ 2-3 Hz |

Causality behind the Predictions: The proton at position 3 (H-3) is ortho to the strongly electron-withdrawing nitro group, leading to a significant downfield shift. It will be coupled to the fluorine at position 4 (³J), the proton at position 6 (⁴J), and the fluorine at position 5 (⁵J), resulting in a complex multiplet. The proton at position 6 (H-6) is ortho to the chlorine atom and will be coupled to the fluorine at position 5 (³J) and the proton at position 3 (⁴J).

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The proton-decoupled ¹³C NMR spectrum of 2-Chloro-4,5-difluoronitrobenzene will display six distinct signals for the aromatic carbons. The chemical shifts will be influenced by the attached substituents, and the signals for carbons bonded to fluorine will appear as doublets due to ¹³C-¹⁹F coupling.[7][8][9][10][11]

Predicted ¹³C NMR Data:

| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted ¹J(C-F) (Hz) |

| C-1 | 130 - 135 | - |

| C-2 | 145 - 150 | - |

| C-3 | 120 - 125 | - |

| C-4 | 150 - 155 (d) | 250 - 260 |

| C-5 | 148 - 153 (d) | 245 - 255 |

| C-6 | 115 - 120 | - |

Expertise in Interpretation: The carbons directly attached to the electronegative nitro (C-2) and fluorine (C-4, C-5) atoms are expected to be the most downfield. The large one-bond carbon-fluorine coupling constants (¹J(C-F)) are characteristic and a key diagnostic feature.[12][13]

¹⁹F NMR Spectroscopy: A Sensitive Probe of the Fluorine Environment

¹⁹F NMR is a highly sensitive technique that provides valuable information about the electronic environment of the fluorine atoms.[14] For 2-Chloro-4,5-difluoronitrobenzene, two distinct signals are expected, each corresponding to one of the fluorine atoms. These signals will be split by coupling to each other and to the neighboring protons.

Predicted ¹⁹F NMR Data:

| Fluorine | Predicted Chemical Shift (δ, ppm, relative to CFCl₃) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| F-4 | -130 to -140 | Doublet of doublets (dd) | ³J(F-F) ≈ 20-25 Hz, ³J(F-H) ≈ 7-10 Hz |

| F-5 | -135 to -145 | Doublet of doublets (dd) | ³J(F-F) ≈ 20-25 Hz, ³J(F-H) ≈ 8-11 Hz |

Causality in Spectral Features: The chemical shifts are predicted based on typical values for fluorine atoms on an aromatic ring with electron-withdrawing groups.[15][16] The ortho-coupling between the two fluorine atoms (³J(F-F)) is expected to be in the range of 20-25 Hz.[14][17][18] Each fluorine will also show coupling to its neighboring proton.

Experimental Protocol for NMR Analysis

-

Sample Preparation: Dissolve approximately 10-20 mg of 2-Chloro-4,5-difluoronitrobenzene in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆) in a 5 mm NMR tube.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a multinuclear probe.

-

¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. An APT (Attached Proton Test) or DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be performed to aid in the assignment of carbon signals.

-

¹⁹F NMR Acquisition: Acquire a proton-decoupled ¹⁹F spectrum. A proton-coupled spectrum can also be acquired to observe the H-F couplings.

-

Data Processing: Process the acquired data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to an internal standard (e.g., TMS for ¹H and ¹³C) or an external standard (e.g., CFCl₃ for ¹⁹F).

Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation

Mass spectrometry is an essential technique for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns. Gas Chromatography-Mass Spectrometry (GC-MS) is a particularly suitable method for the analysis of volatile and thermally stable compounds like 2-Chloro-4,5-difluoronitrobenzene.

Predicted Electron Ionization (EI) Fragmentation Pattern

Under electron ionization, 2-Chloro-4,5-difluoronitrobenzene is expected to produce a molecular ion peak ([M]⁺˙) and several characteristic fragment ions. The fragmentation pathways are typically driven by the loss of the nitro group and halogen atoms.

Predicted Key Mass Fragments:

| m/z | Proposed Fragment |

| 193/195 | [M]⁺˙ (Molecular ion with isotopic pattern for Cl) |

| 163/165 | [M - NO]⁺ |

| 147/149 | [M - NO₂]⁺ |

| 112 | [C₆H₂F₂]⁺ |

Trustworthiness of Fragmentation Analysis: The presence of a chlorine atom will result in a characteristic isotopic pattern for all chlorine-containing fragments, with the [M+2] peak being approximately one-third the intensity of the M peak. The loss of NO (30 amu) and NO₂ (46 amu) are hallmark fragmentations for nitroaromatic compounds.[19][20][21]

Experimental Protocol for GC-MS Analysis

-

Sample Preparation: Prepare a dilute solution of 2-Chloro-4,5-difluoronitrobenzene (e.g., 100 µg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

Instrumentation: Use a gas chromatograph coupled to a mass spectrometer with an electron ionization source.

-

GC Conditions:

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

-

Injector Temperature: 250 °C.

-

Oven Program: Start at a low temperature (e.g., 80 °C), hold for 1-2 minutes, then ramp at a rate of 10-20 °C/min to a final temperature of 280 °C.

-

Carrier Gas: Helium at a constant flow rate.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 300.

-

Ion Source Temperature: 230 °C.

-

-

Data Analysis: Identify the peak corresponding to 2-Chloro-4,5-difluoronitrobenzene in the total ion chromatogram and analyze its mass spectrum to confirm the molecular weight and fragmentation pattern.

Chromatographic Purity Assessment: High-Performance Liquid Chromatography (HPLC)

HPLC is a robust and versatile technique for assessing the purity of chemical compounds and for quantifying impurities. A reversed-phase HPLC method is well-suited for the analysis of moderately polar compounds like 2-Chloro-4,5-difluoronitrobenzene.[22][23][24]

Proposed HPLC Method

A reversed-phase HPLC method using a C18 column with a mobile phase consisting of a mixture of acetonitrile and water is a logical starting point for method development.[25][26]

Table of Proposed HPLC Conditions:

| Parameter | Recommended Condition | Rationale |

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) | Provides good retention and separation for moderately polar aromatic compounds. |

| Mobile Phase | Isocratic or gradient elution with Acetonitrile and Water | A mixture of these solvents will provide adequate elution of the analyte. A gradient may be necessary to resolve closely eluting impurities. |

| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC. |

| Detection | UV at 254 nm or Diode Array Detector (DAD) | The nitroaromatic chromophore will have strong UV absorbance. A DAD allows for the acquisition of the full UV spectrum to confirm peak identity and purity. |

| Column Temperature | 30 °C | To ensure reproducible retention times. |

| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |

Experimental Protocol for HPLC Analysis

-

Sample Preparation: Accurately weigh and dissolve a sample of 2-Chloro-4,5-difluoronitrobenzene in the mobile phase or a compatible solvent to a known concentration (e.g., 0.1 mg/mL).

-

System Equilibration: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

-

Injection: Inject the prepared sample solution.

-

Data Acquisition and Analysis: Monitor the chromatogram at the chosen wavelength. The purity of the sample can be determined by calculating the area percentage of the main peak relative to the total area of all peaks.

Definitive Structure Determination: X-ray Crystallography

For crystalline solids, single-crystal X-ray diffraction provides the most definitive structural information, including bond lengths, bond angles, and the three-dimensional arrangement of atoms in the crystal lattice.

Hypothetical Experimental Protocol for X-ray Crystallography

-

Crystal Growth: High-quality single crystals are essential for a successful X-ray diffraction experiment.[27] Slow evaporation of a solution of 2-Chloro-4,5-difluoronitrobenzene in a suitable solvent (e.g., ethanol, hexane, or a mixture) at room temperature or in a refrigerator is a common method for growing crystals.[28][29]

-

Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head.[30]

-

Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. Data is collected at a low temperature (e.g., 100 K) to minimize thermal vibrations. A series of diffraction images are collected as the crystal is rotated.

-

Structure Solution and Refinement: The collected diffraction data is used to solve and refine the crystal structure using specialized software. The final output is a detailed model of the molecule's structure in the solid state.

Visualizing Analytical Workflows

To provide a clear overview of the analytical processes, the following diagrams illustrate the workflows for NMR analysis and a combined GC-MS and HPLC purity assessment.

Caption: Workflow for NMR-based structural elucidation.

Caption: Combined workflow for purity and identity confirmation.

Conclusion

The structural analysis and characterization of 2-Chloro-4,5-difluoronitrobenzene require a synergistic application of multiple analytical techniques. While NMR spectroscopy provides detailed information about the molecular structure in solution, mass spectrometry confirms the molecular weight and offers insights into fragmentation pathways. Chromatographic methods such as HPLC are indispensable for purity assessment. For crystalline samples, X-ray crystallography offers the ultimate proof of structure. By integrating the data from these complementary techniques, researchers and drug development professionals can achieve a comprehensive and reliable characterization of this important synthetic intermediate, ensuring its quality and suitability for its intended applications.

References

-

Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA. (n.d.). NIH. Retrieved January 5, 2026, from [Link]

-

A computational tool to accurately and quickly predict 19F NMR chemical shifts of molecules with fluorine–carbon and fluorine–boron bonds. (n.d.). RSC Publishing. Retrieved January 5, 2026, from [Link]

-

The prediction of 1H NMR chemical shifts in organic compounds. (n.d.). Spectroscopy Europe. Retrieved January 5, 2026, from [Link]

-

QM Assisted ML for 19F NMR Chemical Shift Prediction. (n.d.). ChemRxiv. Retrieved January 5, 2026, from [Link]

-

Computational protocol for predicting 19F NMR chemical shifts for PFAS and connection to PFAS structure. (n.d.). Retrieved January 5, 2026, from [Link]

-

Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. (n.d.). Retrieved January 5, 2026, from [Link]

-

Predicting 19F NMR chemical shifts of polyfluorinated molecules: Authenticating the method to probe structures. (n.d.). ACS Fall 2025. Retrieved January 5, 2026, from [Link]

-

X-ray Protein Crystallography. (2022, November 8). Physics LibreTexts. Retrieved January 5, 2026, from [Link]

-

Preparing X-Ray Crystallography Samples. (n.d.). Medizinische Hochschule Hannover. Retrieved January 5, 2026, from [Link]

-

Fluorine-19 nuclear magnetic resonance spectroscopy. (n.d.). Wikipedia. Retrieved January 5, 2026, from [Link]

-

PSYCHE to Evaluate 1H-19F Coupling Constants. (2017, January 23). University of Ottawa NMR Facility Blog. Retrieved January 5, 2026, from [Link]

-

Signs and mechanisms of 13C, 19F spin–spin coupling constants in benzotrifluoride and its derivatives. (n.d.). Retrieved January 5, 2026, from [Link]

-

The influence of substituents on the 13C-NMR chemical shifts of meta- and para- substituted phenylacetylenes. (n.d.). Retrieved January 5, 2026, from [Link]

-

Substituent Effects in the 13C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. (n.d.). MDPI. Retrieved January 5, 2026, from [Link]

-

Video: Carbon-13 (¹³C) NMR: Overview. (2024, April 4). JoVE. Retrieved January 5, 2026, from [Link]

-

Determination of Magnitudes and Relative Signs of 1H–19F Coupling Constants through 1D- and 2D-TOCSY Experiments. (n.d.). The Journal of Organic Chemistry - ACS Publications. Retrieved January 5, 2026, from [Link]

-

Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. (n.d.). Retrieved January 5, 2026, from [Link]

-

How to grow crystals for X-ray crystallography. (2024, October 16). IUCr. Retrieved January 5, 2026, from [Link]

-

19 f chemical shifts and coupling constants. (n.d.). Slideshare. Retrieved January 5, 2026, from [Link]

-

X-ray Crystallography. (n.d.). Advanced Lab. Retrieved January 5, 2026, from [Link]

-

13C NMR substituent induced chemical shifts in the side-chain carbons of

,/-unsaturated sulphones. (n.d.). Retrieved January 5, 2026, from [Link] -

Substituent effects in the 13C NMR chemical shifts of alpha-mono-substituted acetonitriles. (n.d.). Retrieved January 5, 2026, from [Link]

-

Sixteen 13C-19F Spin-Spin Coupling Constants in the 13C NMR Spectrum of 1-Fluoropyrene (C16H9F). (n.d.). SciSpace. Retrieved January 5, 2026, from [Link]

-

13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants. (n.d.). Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). Retrieved January 5, 2026, from [Link]

-

2-Chloro-4,5-difluoronitrobenzene. (n.d.). Oakwood Chemical. Retrieved January 5, 2026, from [Link]

-

Sample Preparation – EAS X-Ray Diffraction Laboratory. (n.d.). University of Alberta. Retrieved January 5, 2026, from [Link]

-

How do I know if my unknown contains a fluorine atom(s)? … Part 2. (2008, April 24). ACD/Labs. Retrieved January 5, 2026, from [Link]

-

Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. (2024, May 19). Retrieved January 5, 2026, from [Link]

-

14.5: Chemical Shifts in ¹H NMR Spectroscopy. (2025, December 9). Chemistry LibreTexts. Retrieved January 5, 2026, from [Link]

-

How to Analyze Chemical Shift in the Aromatic Region (1H NMR). (2021, October 6). YouTube. Retrieved January 5, 2026, from [Link]

-

NMR Periodic Table: Fluorine NMR. (n.d.). IMSERC. Retrieved January 5, 2026, from [Link]

-

A Correlation of F19-F19 gem Coupling Constants with Chemical Shifts in the Nuclear Magnetic Resonance Spectra of Fluoroalkenes. (n.d.). ACS Publications. Retrieved January 5, 2026, from [Link]

-

Separation of Nitrobenzene on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. Retrieved January 5, 2026, from [Link]

-

Separation of major mononitro-aromatic compounds by reversed-phase high-performance liquid chromatography. (n.d.). PubMed. Retrieved January 5, 2026, from [Link]

-

Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. (n.d.). PubMed. Retrieved January 5, 2026, from [Link]

-

-

analytical methods. (n.d.). Retrieved January 5, 2026, from [Link]

-

-

Characterization of aerosol nitroaromatic compounds: Validation of an experimental method. (n.d.). PMC - NIH. Retrieved January 5, 2026, from [Link]

-

13.2: The Mass Spectrum • Fragmentation. (2014, August 18). Chemistry LibreTexts. Retrieved January 5, 2026, from [Link]

-

Lec-35 || Mass Fragmentation pattern of nitro compounds || Nitropropane || Nitrobenzene. (2022, December 29). YouTube. Retrieved January 5, 2026, from [Link]

-

The Cleaning and Regeneration of Reversed-Phase HPLC Columns. (n.d.). Chemass. Retrieved January 5, 2026, from [Link]

-

Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis. (n.d.). MDPI. Retrieved January 5, 2026, from [Link]

Sources

- 1. 771-76-6|2-Chloro-4,5-difluoronitrobenzene|BLD Pharm [bldpharm.com]

- 2. arctomsci.com [arctomsci.com]

- 3. spectroscopyeurope.com [spectroscopyeurope.com]

- 4. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. youtube.com [youtube.com]

- 7. tandfonline.com [tandfonline.com]

- 8. mdpi.com [mdpi.com]

- 9. Video: Carbon-13 (¹³C) NMR: Overview [jove.com]

- 10. ias.ac.in [ias.ac.in]

- 11. Substituent effects in the 13C NMR chemical shifts of alpha-mono-substituted acetonitriles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 13. acdlabs.com [acdlabs.com]

- 14. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 15. A computational tool to accurately and quickly predict 19F NMR chemical shifts of molecules with fluorine–carbon and fluorine–boron bonds - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 16. researchgate.net [researchgate.net]

- 17. alfa-chemistry.com [alfa-chemistry.com]

- 18. pubs.acs.org [pubs.acs.org]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. m.youtube.com [m.youtube.com]

- 22. Separation of major mononitro-aromatic compounds by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. atsdr.cdc.gov [atsdr.cdc.gov]

- 24. One moment, please... [chemass.si]

- 25. Separation of Nitrobenzene on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 26. mdpi.com [mdpi.com]

- 27. iucr.org [iucr.org]

- 28. Medizinische Hochschule Hannover : Preparing X-Ray Crystallography Samples [mhh.de]

- 29. Sample Preparation – EAS X-Ray Diffraction Laboratory – University of Alberta [cms.eas.ualberta.ca]

- 30. phys.libretexts.org [phys.libretexts.org]

An In-depth Technical Guide to the Spectroscopic Characterization of 2-Chloro-4,5-difluoronitrobenzene

This guide provides a comprehensive analysis of the spectroscopic data for 2-Chloro-4,5-difluoronitrobenzene (CAS No. 771-76-6), a key intermediate in pharmaceutical and agrochemical synthesis. The unambiguous structural confirmation of this molecule is paramount for ensuring reaction specificity, product purity, and ultimately, the safety and efficacy of the final product. This document is intended for researchers, scientists, and drug development professionals, offering both field-proven insights and detailed methodologies for acquiring and interpreting Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Molecular Structure and Spectroscopic Implications

2-Chloro-4,5-difluoronitrobenzene possesses a unique substitution pattern on the aromatic ring that gives rise to a distinct and predictable spectroscopic fingerprint. Understanding this structure is the foundation for interpreting the spectral data.

-

Aromatic System: The benzene ring contains two protons, H-3 and H-6. Their chemical environments are influenced by the surrounding electron-withdrawing groups (NO₂, Cl, F).

-

Key Functional Groups:

-

Nitro Group (-NO₂): Strongly electron-withdrawing, it significantly deshields adjacent protons and carbons in NMR and produces intense, characteristic stretching bands in IR spectroscopy.

-

Halogens (Cl, F): The electronegative fluorine and chlorine atoms influence the electronic environment of the ring. The presence of ¹⁹F, a spin ½ nucleus, leads to observable couplings in ¹H and ¹³C NMR, providing critical structural information. The chlorine atom's isotopic signature (³⁵Cl and ³⁷Cl) is a key identifier in mass spectrometry.

-

The logical workflow for the complete spectroscopic characterization of this molecule involves a multi-technique approach to ensure a self-validating and trustworthy structural elucidation.

Caption: Workflow for the structural elucidation of 2-Chloro-4,5-difluoronitrobenzene.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the precise connectivity of atoms in a molecule. For 2-Chloro-4,5-difluoronitrobenzene, a combination of ¹H, ¹³C, and ¹⁹F NMR provides a complete picture of the carbon-hydrogen-fluorine framework.

Expertise in Practice: Causality Behind Experimental Choices

The choice of deuterated chloroform (CDCl₃) as the solvent is standard for small organic molecules due to its excellent dissolving power and the single, easily identifiable residual solvent peak. A standard 5 mm broadband probe is sufficient for these analyses. For ¹³C NMR, proton decoupling is essential to simplify the spectrum by collapsing carbon-proton couplings into singlets, though this can make peak assignment challenging without further experiments. However, for fluorinated compounds, C-F couplings persist and are highly informative.

Experimental Protocol: NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 10-20 mg of 2-Chloro-4,5-difluoronitrobenzene in ~0.6 mL of CDCl₃.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

-

¹H NMR: Acquire data with a standard pulse sequence. A spectral width of ~12 ppm, centered around 6 ppm, is appropriate.

-

¹³C NMR: Acquire a proton-decoupled spectrum. A spectral width of ~200 ppm is typically sufficient. An increased number of scans (e.g., 1024 or more) is necessary due to the low natural abundance of ¹³C.

-

¹⁹F NMR: Acquire a proton-decoupled spectrum. A wide spectral width is recommended initially due to the broad range of fluorine chemical shifts.[1][2][3]

Data Interpretation and Spectral Features

The following table summarizes the expected NMR data. Chemical shifts (δ) are reported in parts per million (ppm).

| Nucleus | Position | Expected δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment Rationale |

| ¹H NMR | H-3 | ~7.8 - 8.0 | Doublet of doublets (dd) | JH3-F4 ≈ 7-9 Hz, JH3-H6 ≈ 2-3 Hz | Deshielded by adjacent NO₂ and F at C-4. |

| H-6 | ~7.4 - 7.6 | Doublet of doublets (dd) | JH6-F5 ≈ 9-11 Hz, JH6-H3 ≈ 2-3 Hz | Influenced by F at C-5 and Cl at C-2. | |

| ¹⁹F NMR | F-4 | ~-125 to -135 | Doublet of doublets (dd) | JF4-F5 ≈ 20-22 Hz, JF4-H3 ≈ 7-9 Hz | Ortho to NO₂ and Cl, coupled to F-5 and H-3. |

| F-5 | ~-135 to -145 | Doublet of doublets (dd) | JF5-F4 ≈ 20-22 Hz, JF5-H6 ≈ 9-11 Hz | Ortho to H-6, coupled to F-4 and H-6. | |

| ¹³C NMR | C-1 | ~145 - 150 | Doublet of doublets (dd) | Large ¹JCF, Smaller JCF | Carbon bearing the nitro group. |

| C-2 | ~120 - 125 | Doublet of doublets (dd) | Carbon bearing the chlorine atom. | ||

| C-3 | ~115 - 120 | Doublet (d) | Aromatic CH. | ||

| C-4 | ~150 - 155 | Doublet of doublets (dd) | Large ¹JCF, Smaller JCF | Carbon bearing a fluorine atom. | |

| C-5 | ~148 - 153 | Doublet of doublets (dd) | Large ¹JCF, Smaller JCF | Carbon bearing a fluorine atom. | |

| C-6 | ~110 - 115 | Doublet (d) | Aromatic CH. |

Note: Specific chemical shifts and coupling constants can vary slightly depending on the solvent and spectrometer frequency. The presence of long-range C-F and F-F couplings provides robust confirmation of the substitution pattern.[4]

Infrared (IR) Spectroscopy

IR spectroscopy is an essential and rapid technique for identifying the key functional groups present in a molecule. For 2-Chloro-4,5-difluoronitrobenzene, the IR spectrum is dominated by vibrations associated with the nitro group and the substituted aromatic ring.

Expertise in Practice: Causality Behind Experimental Choices

Attenuated Total Reflectance (ATR) is the preferred sampling technique for this compound (a low-melting solid or liquid) as it requires minimal sample preparation and provides high-quality, reproducible spectra. The diamond crystal in many ATR accessories is robust and chemically inert, making it ideal for a wide range of organic compounds.

Experimental Protocol: FT-IR Data Acquisition

-

Sample Preparation: Place a small drop of the liquid sample (or a few crystals if solid) directly onto the ATR crystal.

-

Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer equipped with a single-reflection ATR accessory.

-

Data Collection: Collect a background spectrum of the clean, empty ATR crystal. Then, collect the sample spectrum over the range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to achieve a good signal-to-noise ratio.

Data Interpretation and Spectral Features

The IR spectrum provides a molecular fingerprint. The most diagnostic peaks are summarized below.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Assignment Rationale |

| ~1530 - 1560 | Strong | Asymmetric NO₂ Stretch | This intense band is highly characteristic of aromatic nitro compounds.[5][6][7] |

| ~1340 - 1360 | Strong | Symmetric NO₂ Stretch | The second strong band confirming the presence of the nitro group.[5][6][7] |

| ~1200 - 1280 | Strong | C-F Stretch | Aromatic C-F bonds give rise to strong absorptions in this region. |

| ~3050 - 3100 | Medium-Weak | Aromatic C-H Stretch | Indicates the presence of hydrogens on the benzene ring. |

| ~1450 - 1600 | Medium | Aromatic C=C Stretch | Skeletal vibrations of the benzene ring. |

| ~750 - 850 | Medium-Strong | C-Cl Stretch | The carbon-chlorine stretching vibration falls in this region.[8] |

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and elemental composition of a compound, as well as structural information derived from its fragmentation pattern.

Expertise in Practice: Causality Behind Experimental Choices

Electron Ionization (EI) at 70 eV is the standard method for analyzing small, volatile organic molecules. This "hard" ionization technique induces reproducible fragmentation, creating a characteristic mass spectrum that can be compared against libraries for identification. The resulting fragments offer clues to the molecule's structure. For instance, nitroaromatics often exhibit characteristic losses of NO and NO₂.[9]

Experimental Protocol: Mass Spectrometry Data Acquisition

-

Sample Introduction: Introduce the sample via a Gas Chromatography (GC-MS) system or a direct insertion probe. GC is preferred to ensure the analysis of a pure compound.

-

Ionization: Utilize Electron Ionization (EI) at a standard energy of 70 eV.

-

Analysis: Scan a mass range from m/z 40 to 250 to ensure capture of the molecular ion and all significant fragments.

Data Interpretation and Spectral Features

-

Molecular Ion (M⁺): The molecular weight of C₆H₂ClF₂NO₂ is 193.54 g/mol . The mass spectrum will show a molecular ion peak cluster.

-

m/z 193: Corresponding to the molecule with the ³⁵Cl isotope.

-

m/z 195: A smaller peak, approximately one-third the intensity of the m/z 193 peak, corresponding to the ³⁷Cl isotope. This isotopic pattern is a definitive indicator of a single chlorine atom.

-

-

Key Fragmentation Pathways: The fragmentation is driven by the loss of the nitro group's components and other stable neutral molecules.

Caption: Predicted major fragmentation pathways for 2-Chloro-4,5-difluoronitrobenzene in EI-MS.

| m/z (³⁵Cl) | Proposed Fragment | Loss from Molecular Ion | Significance |

| 193 | [C₆H₂ClF₂NO₂]⁺˙ | M⁺ | Molecular Ion |

| 163 | [C₆H₂ClF₂O]⁺˙ | -NO | Characteristic loss from nitroaromatics.[9][10] |

| 147 | [C₆H₂ClF₂]⁺ | -NO₂ | A very common and significant fragmentation for nitro compounds.[9][10] |

| 112 | [C₅H₂F₂]⁺ | -NO₂, -Cl | Loss of the chlorine radical from the [M-NO₂]⁺ fragment. |

Integrated Spectroscopic Analysis: A Self-Validating System

The true power of spectroscopic analysis lies in the integration of data from multiple techniques. Each method provides a piece of the puzzle, and together they form a self-validating system that confirms the structure of 2-Chloro-4,5-difluoronitrobenzene with high confidence.

-

MS establishes the molecular formula (from the molecular ion's m/z) and confirms the presence of one chlorine atom (from the isotopic pattern).

-

IR confirms the presence of key functional groups: the nitro group (strong bands at ~1545 and ~1350 cm⁻¹), aromatic C-H, and C-F bonds.

-

NMR provides the complete structural framework. ¹H and ¹⁹F NMR identify the two aromatic protons and two fluorine atoms and their relative positions through observed spin-spin couplings (H-F and F-F). ¹³C NMR confirms the six distinct carbon environments of the substituted benzene ring.

The combination of these techniques leaves no ambiguity. The molecular weight from MS is consistent with the atoms identified by IR and placed in the precise connectivity revealed by NMR, providing an authoritative and trustworthy structural assignment.

References

-

Spectroscopy Tutorial: Nitro Groups. (n.d.). UCLA Chemistry. Retrieved January 6, 2026, from [Link]

- Khaikin, L. S., et al. (2006). IR spectra of nitrobenzene and nitrobenzene-15 N in the gas phase, ab initio analysis of vibrational spectra and reliable force fields of nitrobenzene and 1,3,5-trinitrobenzene. Structural Chemistry, 17, 243–265.

-

IR: nitro groups. (n.d.). University of Calgary. Retrieved January 6, 2026, from [Link]

-

Smith, B. C. (2020). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Spectroscopy Online. Retrieved January 6, 2026, from [Link]

-

SpectraBase. (n.d.). 2-Chloro-4,5-difluorobenzonitrile. Wiley-VCH. Retrieved January 6, 2026, from [Link]

- Pfeifer, F., et al. (2007). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 21(10), 1636-1646.

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved January 6, 2026, from [Link]

-

University of Wisconsin-Madison. (n.d.). 19F NMR Reference Standards. Retrieved January 6, 2026, from [Link]

-

ResearchGate. (2003). (PDF) Studies on Nitroaromatic Compound Degradation in Modified Fenton Reactions by Electrospray Ionization Tandem Mass Spectrometry (ESI-MS-MS). Retrieved January 6, 2026, from [Link]

-

Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved January 6, 2026, from [Link]

-

University of Ottawa. (n.d.). 19Flourine NMR. Retrieved January 6, 2026, from [Link]

-

Magritek. (2014). Simultaneous Proton and Fluorine decoupled 13C NMR. Retrieved January 6, 2026, from [Link]

-

NIST. (n.d.). 2,4-Difluoronitrobenzene. NIST WebBook. Retrieved January 6, 2026, from [Link]

-

UCSB Chemistry and Biochemistry. (n.d.). 19F Chemical Shifts and Coupling Constants. Retrieved January 6, 2026, from [Link]

-

PubChem. (n.d.). 2,4-Difluoronitrobenzene. Retrieved January 6, 2026, from [Link]

-

Organic Chemistry Data. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved January 6, 2026, from [Link]

-

YouTube. (2021). Mass Spectrometry | Basics | Fragmentation Patterns| Nitrogen Rule | Rule of 13. Retrieved January 6, 2026, from [Link]

-

Chemsrc. (2019). Fluoronitrobenzene series. Retrieved January 6, 2026, from [Link]

-

PubChem. (n.d.). 1,2-Difluoro-4-nitrobenzene. Retrieved January 6, 2026, from [Link]

-

LinkedIn. (n.d.). Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra. Retrieved January 6, 2026, from [Link]

-

NIST. (n.d.). 2,4-Difluoronitrobenzene. NIST WebBook. Retrieved January 6, 2026, from [Link]

-

Chemistry LibreTexts. (2025). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved January 6, 2026, from [Link]

-

MDPI. (n.d.). A Novel LC-APCI-MS/MS Approach for the Trace Analysis of 3,4-Difluoronitrobenzene in Linezolid. Retrieved January 6, 2026, from [Link]

-

SpectraBase. (n.d.). 3,5-Dichloro-2,4-difluoro-nitrobenzene - Optional[13C NMR] - Chemical Shifts. Wiley-VCH. Retrieved January 6, 2026, from [Link]

-

SpectraBase. (n.d.). 1,2-Difluoro-4-nitrobenzene - Optional[19F NMR] - Chemical Shifts. Wiley-VCH. Retrieved January 6, 2026, from [Link]

Sources

- 1. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. 19Flourine NMR [chem.ch.huji.ac.il]

- 4. Simultaneous Proton and Fluorine decoupled 13C NMR - Magritek [magritek.com]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Solubility of 2-Chloro-4,5-difluoronitrobenzene in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 2-Chloro-4,5-difluoronitrobenzene, a key intermediate in the synthesis of pharmaceuticals and other specialty chemicals.[1][2][3] While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, this guide synthesizes foundational chemical principles, data from analogous compounds, and established experimental methodologies to offer a robust framework for understanding and determining its solubility in various organic solvents. The document is structured to provide both theoretical insights and practical, field-proven protocols for laboratory application.

Introduction: The Significance of Solubility in Synthesis and Development

2-Chloro-4,5-difluoronitrobenzene (CAS No. 771-76-6), also known as 1-Chloro-4,5-difluoro-2-nitrobenzene, is a substituted aromatic compound with significant utility in organic synthesis.[4] Its molecular structure, featuring a nitro group, a chlorine atom, and two fluorine atoms on a benzene ring, imparts a unique reactivity profile that is leveraged in the creation of complex molecules, including active pharmaceutical ingredients (APIs).[1][3]

The solubility of a reagent like 2-Chloro-4,5-difluoronitrobenzene is a critical parameter that dictates its handling, reaction kinetics, purification, and ultimately, the efficiency and scalability of a synthetic process. A thorough understanding of its solubility behavior allows researchers to:

-

Select appropriate solvent systems for chemical reactions to ensure homogeneity and optimal reaction rates.

-

Develop effective purification strategies , such as recrystallization and chromatography.

-

Control crystallization processes to obtain desired polymorphs.

-

Ensure accurate dosing in solution-based assays and reactions.

This guide will delve into the predicted solubility of 2-Chloro-4,5-difluoronitrobenzene based on its molecular characteristics and the principles of intermolecular forces. It will also provide a detailed, step-by-step protocol for the experimental determination of its solubility.

Predicted Solubility Profile of 2-Chloro-4,5-difluoronitrobenzene

The principle of "like dissolves like" is the cornerstone for predicting solubility. This principle states that substances with similar intermolecular forces are likely to be soluble in one another. The molecular structure of 2-Chloro-4,5-difluoronitrobenzene suggests the following characteristics relevant to its solubility:

-

Polarity : The presence of the nitro group (NO₂) and the halogen atoms (Cl, F) introduces significant polarity to the molecule due to the high electronegativity of oxygen, nitrogen, chlorine, and fluorine. This creates dipole-dipole interactions.

-

Aromatic Ring : The benzene ring is nonpolar and capable of engaging in π-π stacking interactions and van der Waals forces.

-

Hydrogen Bonding : The molecule itself does not have hydrogen bond donor capabilities, but the oxygen atoms of the nitro group can act as hydrogen bond acceptors.

Based on these features, a qualitative prediction of its solubility in common organic solvents can be made. Halogenated organic compounds, in general, tend to be soluble in nonpolar organic solvents.[5] Similarly, nitrobenzene, a related compound, is soluble in various organic solvents like ethanol, ether, and benzene.[6]

Table 1: Predicted Solubility of 2-Chloro-4,5-difluoronitrobenzene in Common Organic Solvents

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Nonpolar | Hexane, Toluene, Benzene | Moderate to High | The nonpolar aromatic ring of 2-Chloro-4,5-difluoronitrobenzene will interact favorably with the nonpolar nature of these solvents through London dispersion forces. |

| Polar Aprotic | Acetone, Ethyl Acetate, Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (ACN), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High | These solvents can engage in dipole-dipole interactions with the polar C-Cl, C-F, and C-NO₂ bonds of the solute. Solvents like DMF and DMSO are highly polar and are excellent solvents for a wide range of organic compounds. |

| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate to High | These solvents can interact through dipole-dipole forces. While 2-Chloro-4,5-difluoronitrobenzene cannot donate hydrogen bonds, the oxygen atoms of the nitro group can act as hydrogen bond acceptors with the hydroxyl group of the alcohols. |

| Aqueous | Water | Low | The molecule is largely nonpolar due to the benzene ring and the halogen substituents, which will not interact favorably with the highly polar, hydrogen-bonding network of water.[6] |

Experimental Determination of Solubility: A Step-by-Step Protocol

Given the absence of readily available quantitative data, an experimental approach is necessary to determine the precise solubility of 2-Chloro-4,5-difluoronitrobenzene in a solvent of interest. The following gravimetric method is a reliable and widely used technique.[7]

Materials and Equipment

-

2-Chloro-4,5-difluoronitrobenzene (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (readable to 0.1 mg)

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

Vials with screw caps

-

Volumetric flasks and pipettes

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Oven for drying

Experimental Workflow

The process involves creating a saturated solution, separating the undissolved solid, and quantifying the dissolved solute.

Caption: Experimental workflow for determining the solubility of 2-Chloro-4,5-difluoronitrobenzene.

Detailed Protocol

-

Preparation of Saturated Solution : To a series of vials, add a known volume (e.g., 5.0 mL) of the desired organic solvent. Add an excess amount of 2-Chloro-4,5-difluoronitrobenzene to each vial to ensure that a saturated solution is formed. The presence of undissolved solid at the end of the equilibration period is crucial.

-

Equilibration : Tightly seal the vials and place them in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C). Allow the mixtures to equilibrate for an extended period (24 to 48 hours is typically sufficient) to ensure that the solvent is fully saturated with the solute.

-

Phase Separation : After equilibration, carefully remove the vials and allow the undissolved solid to settle. For finer suspensions, centrifugation at a moderate speed for 10-15 minutes is recommended to pellet the excess solid.

-

Sample Withdrawal : Using a calibrated pipette, carefully withdraw a precise volume (e.g., 2.0 mL) of the clear supernatant. To avoid transferring any solid particles, it is advisable to use a syringe fitted with a chemically resistant filter (e.g., PTFE).

-

Solvent Evaporation : Transfer the aliquot of the saturated solution to a pre-weighed, clean, and dry container (e.g., a glass vial or aluminum pan).

-

Drying and Weighing : Place the container in an oven at a temperature sufficient to evaporate the solvent but well below the boiling point of 2-Chloro-4,5-difluoronitrobenzene to avoid loss of the solute. Dry the residue to a constant weight.

-

Calculation : The solubility can be calculated using the following formula:

Solubility ( g/100 mL) = (Mass of residue (g) / Volume of aliquot (mL)) * 100

Factors Influencing Solubility

Several factors can influence the solubility of 2-Chloro-4,5-difluoronitrobenzene:

-

Temperature : The solubility of solids in liquids generally increases with temperature. For endothermic dissolution processes, increasing the temperature will increase solubility. It is crucial to control the temperature during experimental determination.

-

Solvent Polarity : As discussed, the polarity of the solvent plays a significant role. A systematic study across a range of solvents with varying polarities can provide a comprehensive solubility profile.

-

Presence of Impurities : Impurities in either the solute or the solvent can affect the measured solubility. Using high-purity materials is essential for accurate results.

Conclusion